3-{[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]METHYL}-1H-INDOLE
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Overview
Description
3-{[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]METHYL}-1H-INDOLE is an indole derivative that has garnered interest due to its potential biological and pharmacological activities. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole core, a naphthalene moiety, and a piperazine ring, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-{[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]METHYL}-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst . The final step involves the coupling of the indole and naphthalene derivatives with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
3-{[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]METHYL}-1H-INDOLE undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with cellular receptors.
Medicine: Explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]METHYL}-1H-INDOLE involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, modulating their activity and leading to various biological effects . The naphthalene moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . The piperazine ring can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]METHYL}-1H-INDOLE include other indole derivatives with different substituents on the indole ring or variations in the attached moieties. Some examples include:
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
N-arylsulfonyl-3-acetylindole: Evaluated for its antiviral and anticancer activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its combination of the indole core, naphthalene moiety, and piperazine ring, which together contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N3O |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23N3O/c28-24(22-10-5-7-18-6-1-2-8-20(18)22)27-14-12-26(13-15-27)17-19-16-25-23-11-4-3-9-21(19)23/h1-11,16,25H,12-15,17H2 |
InChI Key |
JSLIPQWMXKNJIM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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